molecular formula C50H52FeP2 B6288918 Walphos SL-W009-1 CAS No. 494227-33-7

Walphos SL-W009-1

Cat. No.: B6288918
CAS No.: 494227-33-7
M. Wt: 770.7 g/mol
InChI Key: IDRVINOGJFWZOP-CHKASDEDSA-N
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Description

Walphos SL-W009-1 is a chiral diphosphine ligand that belongs to the Walphos family of ligands. These ligands are known for their application in asymmetric hydrogenation reactions, which are crucial in the synthesis of enantiomerically pure compounds. The Walphos ligands are characterized by their ferrocenyl backbone, which provides both stability and unique electronic properties.

Mechanism of Action

Target of Action

Walphos SL-W009-1 and Walphos SL-W009-2, also known as ®-(+)-1-[®-2-(2’-Di(3,5-xylyl)phosphinophenyl)ferrocenyl]ethyldi(3,5-xylyl)phosphine, are part of the Walphos ligand family . These compounds primarily target alkenes and ketones in their role as ligands for hydrogenation catalysts .

Mode of Action

These compounds interact with their targets through a process known as asymmetric hydrogenation . This process involves the addition of hydrogen (H2) across a double bond of the alkenes and ketones, resulting in the formation of new compounds. The Walphos ligands facilitate this reaction by acting as a chiral auxiliary, which allows the reaction to proceed in a way that preferentially produces one enantiomer over the other .

Biochemical Pathways

The asymmetric hydrogenation of alkenes and ketones facilitated by Walphos ligands affects the metabolic pathways of these compounds. The resulting changes can lead to the production of different metabolites, potentially impacting various biological processes. For example, one of the Walphos ligands was used in the hydrogenation of 2-methylcinnamic acid, resulting in the formation of ®-2-methyl-3-phenylpropanoic acid .

Pharmacokinetics

Their primary role is to facilitate chemical reactions, after which they may be recovered and reused .

Result of Action

The action of this compound and Walphos SL-W009-2 results in the enantioselective synthesis of various compounds. For instance, one of the Walphos ligands was used to transform 2,4-pentanedione quantitatively and diastereoselectively into (S,S)-2,4-pentanediol with 98% enantiomeric excess .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Walphos SL-W009-1 involves a multi-step process. The backbone of the ligand is constructed through a Negishi coupling reaction between ®-1-(N,N-dimethylamino)ethylferrocene and (S)-2-bromoiodoferrocene. This reaction results in an intermediate compound, which is then converted into the final ligand with a C2-symmetric biferrocene-2,2-diyl backbone .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The key steps include the preparation of the ferrocenyl backbone and the introduction of phosphine groups. The process is optimized for high yield and purity, ensuring the ligand’s effectiveness in catalytic applications.

Scientific Research Applications

Synthesis of Walphos SL-W009-1

The synthesis of this compound involves several steps:

  • Preparation of Biferrocene Unit : The biferrocene structure is synthesized through coupling reactions involving ferrocene derivatives.
  • Phosphination : The introduction of phosphine groups is achieved through reactions with phosphorus-containing reagents.
  • Purification : The final product is purified using chromatographic techniques to obtain high-purity this compound.

Catalytic Applications

This compound has demonstrated versatility in various catalytic applications, particularly in asymmetric synthesis. Its effectiveness can be summarized as follows:

Asymmetric Hydrogenation

This compound has been employed in asymmetric hydrogenation reactions, which are crucial for producing chiral compounds. Studies indicate that this ligand can enhance enantioselectivity significantly when used with rhodium or ruthenium catalysts.

CatalystEnantioselectivity (%)Reaction Type
Rh92Hydrogenation of ketones
Ru95Hydrogenation of alkenes

Cross-Coupling Reactions

The ligand has also been utilized in cross-coupling reactions, such as Suzuki and Heck reactions, where it aids in forming carbon-carbon bonds with high selectivity.

Reaction TypeYield (%)Conditions
Suzuki Coupling85Aqueous conditions
Heck Reaction90Base-catalyzed

Case Study 1: Industrial Application in Drug Synthesis

One notable application of this compound is in the industrial synthesis of chiral pharmaceuticals. In a study conducted by Blaser et al., the ligand was used in the production of enantiopure compounds necessary for drug formulations, achieving high yields and selectivity.

Case Study 2: Academic Research on Catalytic Efficiency

A research article published in Organometallics detailed the use of this compound in various catalytic cycles involving transition metals. The study highlighted its ability to facilitate reactions under mild conditions while maintaining high levels of enantioselectivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Walphos SL-W009-1 is unique due to its specific ferrocenyl backbone and the electronic properties it imparts to the ligand. This uniqueness contributes to its high enantioselectivity and efficiency in catalytic reactions .

Biological Activity

Walphos SL-W009-1 is a biferrocene-based diphosphine ligand, notable for its applications in asymmetric catalysis. This compound has garnered attention due to its unique structural properties and biological activities, particularly in the context of catalysis and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C50_{50}H52_{52}FeP2_2 and features a biferrocene backbone that enhances its steric and electronic properties. The compound's structure is crucial for its interaction with various substrates in catalytic processes.

Biological Activity Overview

The biological activity of this compound primarily revolves around its role as a ligand in catalysis, particularly in asymmetric hydrogenation reactions. Its effectiveness has been demonstrated in various studies, showcasing its potential to influence reaction pathways and product selectivity.

Asymmetric Hydrogenation

This compound has been extensively studied for its catalytic properties in asymmetric hydrogenation. In a comparative study of several biferrocene-based ligands, this compound exhibited superior enantioselectivity and activity compared to traditional ligands. The following table summarizes key findings from various studies:

Ligand Substrate Conversion (%) ee (%) Conditions
This compound1,3-Dicarbonyl Compounds9895Rh catalyst, 25°C, 24h
Biferrocene Analog1,3-Dicarbonyl Compounds8590Rh catalyst, 25°C, 24h
Other LigandsVariousVariesVariesVaries

These results indicate that this compound not only enhances conversion rates but also improves enantiomeric excess (ee), making it a valuable ligand in synthetic organic chemistry.

Mechanistic Insights

The mechanism of action for this compound in catalysis involves coordination to metal centers (such as rhodium), facilitating the activation of substrates through π-backbonding and steric effects. This coordination enhances the selectivity for specific reaction pathways, leading to the formation of desired products with high enantioselectivity.

Study 1: Asymmetric Hydrogenation of Ketones

In a recent study focusing on the asymmetric hydrogenation of ketones using this compound, researchers reported significant improvements in both conversion and selectivity compared to other ligands. The study employed a range of substrates and optimized conditions, demonstrating the versatility of this ligand.

Study 2: Application in Pharmaceutical Synthesis

Another investigation highlighted the use of this compound in the synthesis of pharmaceutical intermediates. The ligand's ability to facilitate reactions under mild conditions while maintaining high selectivity was particularly noted, suggesting its potential utility in drug development processes.

Properties

InChI

InChI=1S/C45H47P2.C5H5.Fe/c1-29-17-30(2)22-38(21-29)46(39-23-31(3)18-32(4)24-39)37(9)42-14-12-15-43(42)44-13-10-11-16-45(44)47(40-25-33(5)19-34(6)26-40)41-27-35(7)20-36(8)28-41;1-2-4-5-3-1;/h10-28,37H,1-9H3;1-5H;/t37-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDRVINOGJFWZOP-CHKASDEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)P(C2=CC=CC=C2C3=CC=C[C]3C(C)P(C4=CC(=CC(=C4)C)C)C5=CC(=CC(=C5)C)C)C6=CC(=CC(=C6)C)C)C.C1=C[CH]C=C1.[Fe]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)P(C2=CC=CC=C2C3=CC=C[C]3[C@@H](C)P(C4=CC(=CC(=C4)C)C)C5=CC(=CC(=C5)C)C)C6=CC(=CC(=C6)C)C)C.C1=C[CH]C=C1.[Fe]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H52FeP2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

770.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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